molecular formula C9H7BrF3N B15313897 1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine

1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine

Cat. No.: B15313897
M. Wt: 266.06 g/mol
InChI Key: GFOBMKJSMRYDAJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-3-fluorobenzyl alcohol with difluorocarbene precursors under basic conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where the cyclopropane ring’s rigidity and electronic effects are advantageous.

Properties

Molecular Formula

C9H7BrF3N

Molecular Weight

266.06 g/mol

IUPAC Name

1-(2-bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine

InChI

InChI=1S/C9H7BrF3N/c10-7-5(2-1-3-6(7)11)8(14)4-9(8,12)13/h1-3H,4,14H2

InChI Key

GFOBMKJSMRYDAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=C(C(=CC=C2)F)Br)N

Origin of Product

United States

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